Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 350.246 g/mol. This compound features a piperazine ring, which is a common motif in pharmaceuticals, particularly for its pharmacological properties. The compound is classified under the category of benzoate derivatives, which are often utilized in medicinal chemistry for their ability to interact with biological systems.
The synthesis of methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride typically involves several key steps:
This synthetic route allows for the efficient production of the compound while ensuring high purity and yield.
The molecular structure of methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride can be represented using various structural notations:
Cl.Cl.COC(=O)c1ccc(NC(=O)CN2CCNCC2)cc1
LVROPQSCQXPFCE-UHFFFAOYSA-N
The structure features a benzoate core with a piperazine ring attached through an acetylamino linkage. The presence of two chloride ions in its salt form contributes to its stability and solubility characteristics.
Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action of methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride is primarily related to its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to specific sites on target proteins, influencing their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces, depending on the specific biological context.
The physical and chemical properties of methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride include:
While specific melting and boiling points are not provided in available literature, the stability under normal conditions suggests it can be handled safely within typical laboratory environments.
Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride has potential applications in scientific research, particularly in:
This compound exemplifies the importance of synthetic organic chemistry in developing new therapeutic agents and understanding biochemical pathways.
Piperazine’s six-membered heterocyclic ring featuring two nitrogen atoms at positions 1 and 4 constitutes a versatile three-dimensional scaffold with exceptional hydrogen-bonding capacity. This imparts high structural plasticity for optimizing target affinity and pharmacokinetic profiles. Key pharmacological advantages include:
Table 1: Therapeutic Applications of Representative Piperazine-Containing Drugs
Drug | Pharmacological Target | Therapeutic Application | Structural Feature |
---|---|---|---|
Flibanserin | 5-HT₁A agonist / 5-HT₂A antagonist | Hypoactive sexual desire disorder | Long-chain arylpiperazine |
Naftopidil | α₁-Adrenergic receptor antagonist | Benign prostatic hyperplasia | Naphthalene-piperazine hybrid |
Doxazosin | α₁-Adrenergic receptor antagonist | Hypertension/Cancer chemosensitizer | Quinazoline-piperazine |
Buspirone | 5-HT₁A partial agonist | Anxiety disorders | Azaspirane-piperazine |
Piperazine’s synthetic accessibility further bolsters its utility. Efficient N-alkylation, N-acylation, and diversification at both nitrogens enable rapid generation of structurally diverse libraries. Modern synthetic protocols facilitate regioselective functionalization, critical for optimizing target engagement while minimizing off-target effects [5].
Para-aminobenzoic acid (PABA) derivatives constitute biologically privileged scaffolds with intrinsic therapeutic properties. Acetylation of the aromatic amine yields metabolically stable pharmacophores with enhanced membrane permeability while preserving key bioactivities:
Table 2: Biological Activities of PABA-Derived Pharmacophores
Scaffold Type | Biological Activity | Mechanistic Insight | Lead Compound Example |
---|---|---|---|
Sulfonamide mimetics | Antibacterial | Dihydropteroate synthase inhibition | Sulfamethoxazole |
Schiff bases | Acetylcholinesterase inhibition | H-bonding with catalytic triad | PABA-benzaldehyde imine |
Triazoloquinazolines | Anticancer | DHFR inhibition & oxidative stress induction | 5-Chloro-triazoloquinazoline-PABA |
Organometallic complexes | Antiviral/Antibacterial | DNA intercalation & reactive oxygen species generation | Cu(II)-PABA phenanthroline |
The methyl ester in Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate serves dual purposes: it acts as a metabolically labile pro-moiety enhancing cellular uptake, while its steric bulk prevents premature degradation of the acetyl-amino linker. This design mimics esterase-activated prodrugs, enabling intracellular release of active carboxylic acid derivatives [2].
Hybrid scaffolds integrate complementary pharmacophoric elements to overcome limitations of unitary structures. Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride exemplifies this strategy through:
Table 3: Comparative Advantages of Hybrid Scaffolds vs. Unitary Pharmacophores
Parameter | Unitary Piperazine | Unitary PABA Benzoate | Piperazine-Benzoate Hybrid |
---|---|---|---|
Aqueous Solubility | Moderate (0.5-2 mg/mL) | Low (<0.1 mg/mL) | High (>5 mg/mL as salts) |
Target Versatility | Receptor-focused | Enzyme-focused | Dual receptor/enzyme engagement |
Metabolic Stability | Variable (CYP3A4 susceptibility) | Low (rapid ester hydrolysis) | Tunable via linker engineering |
Synthetic Accessibility | High | Moderate | Moderate to High |
Advanced hybrid designs incorporate stimuli-responsive elements. Recent tissue engineering scaffolds employ electrospun poly(desamino tyrosyl-tyrosine carbonate) (PDTEC) co-spun with sacrificial polyethylene glycol (PEG), creating layered architectures. Post-PEG removal yields 50 μm thick sheets with 50-300 μm pores facilitating cell infiltration—a concept transferable to drug delivery systems for sustained release of hybrid therapeutics [7]. Computational studies predict strong binding of Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride with cancer-associated kinases (ΔG < -9.5 kcal/mol) and cholinesterases (ΔG < -10.2 kcal/mol), validating its dual-targeting potential [2] [6].
Table 4: Key Hybrid Scaffold Types and Biomedical Applications
Hybrid Type | Components | Primary Application | Key Advantage |
---|---|---|---|
Electrospun synthetic-natural | PDTEC + decellularized ECM | Tissue regeneration | Enhanced cell infiltration & mechanical strength |
Arylpiperazine-chalcone | Naftopidil analogs + chalcone | Prostate cancer | Androgen receptor downregulation |
Piperazine-benzoate | Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate | Multitargeted therapy | Balanced solubility & target affinity |
The strategic incorporation of cleavable linkers like the acetyl group in Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate enables tumor-microenvironment-specific activation. Esterase hydrolysis releases free piperazine and benzoate moieties selectively in tumors, which overexpress carboxylesterases, minimizing systemic toxicity [9]. This molecular design exemplifies rational hybrid scaffold development for next-generation targeted therapies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: